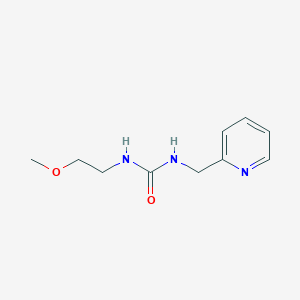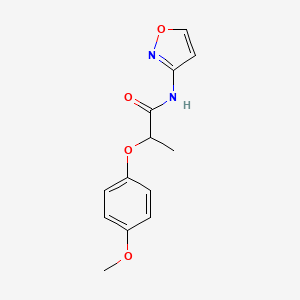
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by diacylglycerol (DAG) and phorbol esters, which are known activators of PKC. This inhibition of PKC activity results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has also been found to inhibit the aggregation of beta-amyloid, which is a key factor in the pathogenesis of Alzheimer's disease. Additionally, N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments. It is a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has also been found to have anti-inflammatory effects, which makes it a useful tool for studying the mechanisms of inflammation. However, N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to use in some experiments. Additionally, N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been found to have some cytotoxic effects, which limits its use in some cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea. Another potential direction is the study of the effects of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea on other cellular processes, such as autophagy and apoptosis. Additionally, the development of new formulations of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea with improved solubility and reduced cytotoxicity could expand its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC), which makes it a potential therapeutic agent for the treatment of cancer. N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid, which is a key factor in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-8-9-4-2-3-5-11-9/h2-5H,6-8H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGQSUHYXMBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4733781.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B4733785.png)
![ethyl 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4733786.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)
![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4733840.png)